![molecular formula C26H25N5O3S B460307 ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate CAS No. 625375-71-5](/img/structure/B460307.png)

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

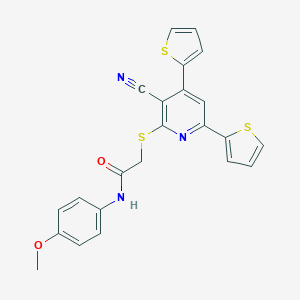

The compound “ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate” is a complex organic molecule with the molecular formula C25H22N4O3S . It has a molecular weight of 458.5 g/mol .

Molecular Structure Analysis

The structure of this compound includes several functional groups, including an ethyl ester, a cyano group, a sulfanyl group, and a pyran ring . The exact 3D conformation of the molecule could not be found in the available literature.Physical And Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and eight hydrogen bond acceptors . Its topological polar surface area is 147 Ų , and it has seven rotatable bonds .Scientific Research Applications

Overview

The compound ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate exhibits a complex structure that could potentially interact with various biological targets, suggesting diverse scientific research applications. While specific studies directly investigating this compound were not identified, insights can be drawn from research on structurally related compounds and their applications in fields such as drug development, chemical synthesis, and the study of biological mechanisms.

Chemical Inhibition and Drug Metabolism

Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have highlighted the importance of structurally diverse compounds in understanding metabolism-based drug-drug interactions (DDIs) and their implications for drug development and safety (Khojasteh et al., 2011). Such research emphasizes the need for compounds with specific inhibitory effects on various CYP isoforms, potentially including derivatives of the discussed compound, to predict DDIs more accurately.

Synthetic Applications in Medicinal Chemistry

The synthesis of heterocyclic compounds, including pyranopyrimidines, has been extensively investigated due to their significant bioavailability and broad applicability in medicinal chemistry. Reviews on hybrid catalysts used for synthesizing such scaffolds underscore the role of innovative chemical reactions in developing new therapeutic agents (Parmar et al., 2023). This suggests potential routes for synthesizing and modifying the ethyl 6-amino-5-cyano compound to explore its biological activities.

Neurotoxicity Studies

Research on pyrethroids and their neurotoxic effects provides a framework for studying the neuroactive potential of various compounds, including the impact on voltage-sensitive sodium channels and neurophysiological behavior (Ahmed & Athar, 2023). Understanding the interaction of new compounds with these channels could lead to novel neuroprotective or neurotherapeutic agents.

Carcinogenicity and DNA Interaction Studies

The formation of heterocyclic amines (HAs) in food and their carcinogenic potential in mammary and other cancers highlight the importance of studying compound interactions with DNA. Research into the mechanisms by which HAs form DNA adducts and induce carcinogenesis can inform the safety and therapeutic potential of new compounds, including their pro-carcinogenic or anticarcinogenic properties (Snyderwine, 1994).

properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3S/c1-2-33-26(32)23-21(34-24(29)19(13-28)22(23)17-8-6-10-30-14-17)15-35-25-18(12-27)11-16-7-4-3-5-9-20(16)31-25/h6,8,10-11,14,22H,2-5,7,9,15,29H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWUXSYDBGLUPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B460225.png)

![2-{[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460226.png)

![2-{[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-6-methyl-4-thien-2-yl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B460229.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B460230.png)

![2-{[3-cyano-6-(2-thienyl)-4-(3-thienyl)-2-pyridinyl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B460231.png)

![2-{[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]sulfanyl}-6-(2-thienyl)-4-(3-thienyl)nicotinonitrile](/img/structure/B460232.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B460234.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-cyano-6-thiophen-2-yl-4-thiophen-3-ylpyridin-2-yl)sulfanylacetamide](/img/structure/B460235.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile](/img/structure/B460237.png)

![N-(1-adamantyl)-2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B460239.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B460243.png)

![Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate](/img/structure/B460245.png)

![Methyl 2-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate](/img/structure/B460247.png)